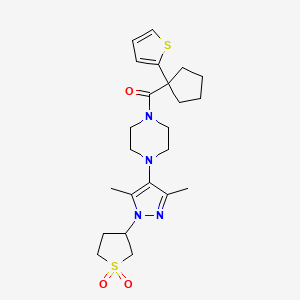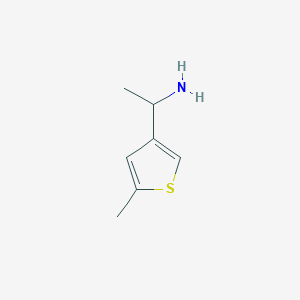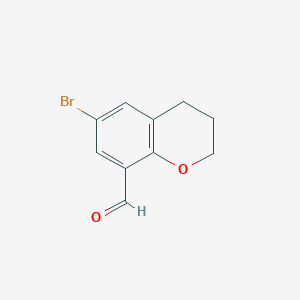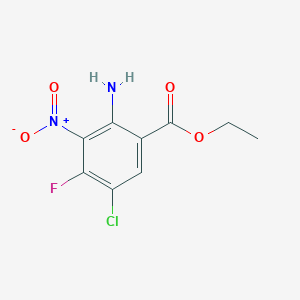
Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has garnered interest due to its diverse applications and unique properties. This molecule consists of an ethyl ester group, a chloropyridine moiety, a piperidine ring, and a butanoate ester. Its structure suggests potential activities in various fields such as pharmaceuticals, biological research, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can begin with 3-chloropyridine-2-ol and piperidine derivatives.
Stepwise Reactions
First Step: : The chloropyridine-2-ol undergoes a reaction with piperidine in the presence of a base (such as potassium carbonate) to form the 3-chloropyridin-2-yl)piperidine intermediate.
Second Step: : This intermediate then reacts with ethyl 4-bromobutanoate in the presence of a suitable base and solvent, like sodium hydride in dimethylformamide (DMF), to yield this compound.
Industrial Production Methods
Industrial production of this compound might leverage continuous flow chemistry to enhance the reaction efficiency and yield. Key factors in industrial production include optimizing reaction conditions, such as temperature and pressure, and using robust catalysts and solvents to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo oxidation reactions primarily affecting the piperidine ring, potentially leading to the formation of N-oxides.
Reduction: : The ester group can be reduced to the corresponding alcohol using reagents such as lithium aluminum hydride.
Substitution: : The chloropyridine part of the molecule can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alkoxides can participate in the substitution reactions under basic conditions.
Major Products
Oxidation of the piperidine ring can yield N-oxides.
Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution reactions can lead to a variety of derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable component in the formation of heterocyclic compounds, which are prevalent in medicinal chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and hydrolases. Its structural features may allow it to act as a probe in studying the metabolic pathways of esters in biological systems.
Medicine
In the field of medicine, derivatives of this compound could potentially be explored as therapeutic agents due to their structural similarities to known bioactive molecules. It may be used in the design and synthesis of new drugs targeting neurological disorders.
Industry
In industrial applications, this compound might find use in the production of coatings, adhesives, and other polymeric materials, owing to its chemical stability and reactivity.
Mechanism of Action
Mechanism
The mechanism of action for Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate largely depends on the specific biological or chemical context
Molecular Targets and Pathways
Enzymatic Hydrolysis: : The compound can be hydrolyzed by esterases, releasing the active chloropyridine and piperidine derivatives.
Molecular Interactions: : These derivatives can then interact with various receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-phenylbutanoate: : Similar ester compound with a phenyl group instead of a chloropyridine group.
4-(4-Chlorophenyl)piperidin-4-ol: : Similar piperidine compound with a different substitution pattern.
Unique Features
Chloropyridine Moiety: : The presence of a chloropyridine group provides unique reactivity compared to phenyl groups, allowing for distinct chemical modifications and interactions.
Piperidine Ring: : This ring structure is common in bioactive compounds, contributing to the compound’s potential biological activities.
Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a chemically and biologically intriguing compound with diverse applications. Its unique structure and reactivity make it a valuable asset in scientific research and industrial processes. How do you find it?
Properties
IUPAC Name |
ethyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYRSFGRKCGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)
amine](/img/structure/B2985342.png)


![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)



